2-(Morpholinothio)benzothiazole

Beschreibung

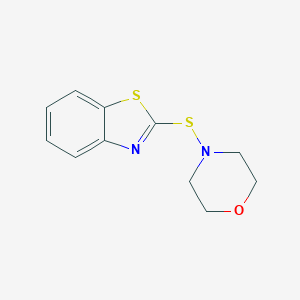

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-2-4-10-9(3-1)12-11(15-10)16-13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKLKWCYGIBEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1SC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021096 | |

| Record name | N-Oxydiethylene-2-benzothiazylsulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Tan to brown solid with a sweet odor; [HSDB] Pale granules or flakes; [MSDSonline] | |

| Record name | Benzothiazole, 2-(4-morpholinylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Morpholinothio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

188 °C | |

| Record name | 2-(4-Morpholinothio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER, SOL IN BENZENE, ACETONE, METHANOL | |

| Record name | 2-(4-MORPHOLINOTHIOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.34 @ 25 °C | |

| Record name | 2-(4-MORPHOLINOTHIOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BUFF TO BROWN FLAKES, TAN-COLORED POWDER | |

CAS No. |

102-77-2 | |

| Record name | 2-(4-Morpholinothio)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Morpholino)thiobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholinylmercaptobenzothiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfenamide M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-(4-morpholinylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Oxydiethylene-2-benzothiazylsulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholinothio)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHOLINYLMERCAPTOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCD7623F3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(4-MORPHOLINOTHIOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

80 °C | |

| Record name | 2-(4-MORPHOLINOTHIOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Pathways and Isotopic Labeling Strategies for 2 Morpholinothio Benzothiazole

Oxidative Condensation Methodologies for 2-(Morpholinothio)benzothiazole Elaboration

The principal route for synthesizing this compound involves the oxidative condensation of 2-mercaptobenzothiazole (B37678) and morpholine (B109124). atamanchemicals.comevitachem.com This method is widely employed due to its efficiency and high yields.

Applications of Sodium Hypochlorite (B82951) in Synthetic Protocols

Sodium hypochlorite (NaOCl) is a commonly used oxidizing agent in the synthesis of this compound. atamanchemicals.comevitachem.com The reaction is typically carried out by reacting 2-mercaptobenzothiazole with morpholine in the presence of NaOCl. atamanchemicals.com One synthetic approach involves placing morpholine and toluene (B28343) in a reaction vessel, followed by the addition of dibenzothiazolyl disulphide. chemicalbook.com Concurrently, a sodium hydroxide (B78521) solution is added to maintain the pH between 10 and 13. chemicalbook.com The reaction is generally conducted at a temperature of 20-30°C. evitachem.comchemicalbook.com This process can achieve a product purity of up to 99.5%. evitachem.comchemicalbook.com

Another variation of this method involves heating a mixture of water, isopropanol, and morpholine to 60°C. google.com 2-Mercaptobenzothiazole is then added concurrently with a sodium hypochlorite solution. google.com After a series of steps involving the addition of sodium sulphite and sodium hydroxide solutions, the mixture is cooled, and the this compound product is separated by filtration. google.com This particular method has been reported to yield 86.7% of the desired product. google.com

Table 1: Comparison of Synthetic Protocols using Sodium Hypochlorite

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Materials | Morpholine, Toluene, Dibenzothiazolyl disulphide | Water, Isopropanol, Morpholine, 2-Mercaptobenzothiazole |

| Oxidizing Agent | Sodium Hypochlorite | Sodium Hypochlorite |

| pH | 10-13 | Not specified, but endpoint indicated by pH curve inflection |

| Temperature | 20-30°C | 60°C |

| Yield | 99.5% purity | 86.7% |

| Additional Reagents | Sodium Hydroxide | Sodium Sulphite, Sodium Hydroxide |

Mechanistic Postulations Governing Oxidative Synthetic Processes

The oxidative condensation reaction to form sulfenamides like this compound is believed to proceed through several key steps. While the precise mechanism can vary depending on the specific reagents and conditions, a plausible pathway involves the initial formation of a reactive sulfur species from the thiol (2-mercaptobenzothiazole).

In the presence of an oxidizing agent like sodium hypochlorite, the thiol can be oxidized to a sulfenyl halide or a related intermediate. This electrophilic sulfur species then readily reacts with the nucleophilic amine (morpholine). The subsequent loss of a proton from the nitrogen atom leads to the formation of the stable sulfenamide (B3320178) product.

Alternative mechanisms, particularly in the presence of metal catalysts, have also been proposed for the synthesis of sulfenamides. For instance, a copper-catalyzed process may involve the oxidative addition of the thiol to a copper(I) catalyst, followed by oxidation of the copper center and subsequent reaction with the amine. rsc.org Reductive elimination from the resulting complex then yields the sulfenamide. rsc.org Another proposed mechanism involves the initial formation of a thiyl radical through one-electron oxidation of the thiol. rsc.org

Radiochemical Labeling for Mechanistic and Fate Studies

To better understand the reaction mechanisms and environmental transformations of this compound, radiolabeled analogs are synthesized. atamanchemicals.comosti.gov This technique allows for the tracking of the molecule and its fragments through various chemical and biological processes.

Incorporation of Carbon-14 and Sulfur-35 Isotopes into the Molecular Framework

The synthesis of isotopically labeled this compound can be achieved using the same oxidative condensation method with labeled starting materials. atamanchemicals.comosti.gov Specifically, this compound labeled with Carbon-14 (¹⁴C) or Sulfur-35 (³⁵S) at the 2-position of the benzothiazole (B30560) ring can be synthesized from 2-mercaptobenzothiazole-2-¹⁴C or 2-mercaptobenzothiazole-2-³⁵S, respectively, in a reaction with morpholine and sodium hypochlorite. osti.gov

Furthermore, labeling of the morpholine ring can be accomplished by using morpholine-U-¹⁴C as the starting material, which results in the formation of 2-(morpholino-U-¹⁴C-thio)-benzothiazole. atamanchemicals.comosti.gov

Utility of Radiolabeled Analogs in Elucidating Reaction Pathways and Environmental Transformations

The use of radiolabeled this compound is invaluable for studying its role in vulcanization and its subsequent environmental fate. By tracking the radioactive isotopes, researchers can identify the various transformation products that are formed. For example, during the vulcanization process, decomposition of the accelerator can lead to the formation of 2-mercaptobenzothiazole (MBT) and bis(2-benzothiazolyl) disulfide (MBTS). atamanchemicals.com Radiolabeling helps to quantify the extent of these transformations and understand the underlying reaction pathways.

Derivatization Strategies for Specific Chemical Synthesis

This compound can be utilized as a starting material in multi-step synthetic sequences to create other valuable chemical compounds. One notable example is its use in the synthesis of 2-substituted 2-cyclopentenones, which are precursors to jasmonoids. atamankimya.com

This synthetic strategy involves the following key steps:

Reaction with Cyclopentanone (B42830) : this compound is reacted with cyclopentanone to produce 2-(2-benzothiazolylthio)cyclopentanone. atamankimya.com

Alkylation : The resulting intermediate is then alkylated using an alkyl bromide in the presence of potassium carbonate and potassium iodide in acetone. atamankimya.com

Thermolysis : The final step involves the removal of the 2-mercaptobenzothiazole group through thermolysis in benzene (B151609) with p-toluenesulfonic acid at 140 °C to yield the desired 2-substituted 2-cyclopentenone. atamankimya.com

Advanced Mechanistic Studies of 2 Morpholinothio Benzothiazole in Polymer Science

Fundamental Principles of Delayed-Action Acceleration in Sulfur Vulcanization Systems

In the realm of polymer science, particularly in the sulfur vulcanization of rubbers like natural rubber (NR) and styrene-butadiene rubber (SBR), controlling the onset of crosslinking is critical for industrial processing. Premature vulcanization, or "scorch," can render a batch of rubber compound unusable. 2-(Morpholinothio)benzothiazole, a member of the sulfenamide (B3320178) class of accelerators, is specifically designed to provide a "delayed-action" mechanism. This characteristic introduces a crucial induction period, known as scorch delay, during which the rubber compound remains plastic and can be mixed, shaped, and molded without significant crosslinking occurring. welltchemicals.comkglmeridian.com

Formation and Reactivity of Active Sulfurating Intermediates

The transformation of this compound into an effective vulcanizing system is a complex chemical process involving multiple components and intermediate species. The mechanism is generally understood to begin with the thermal decomposition of the accelerator, which initiates a cascade of reactions leading to the formation of the active sulfurating agent responsible for crosslinking the polymer chains. lusida.com

The activation of this compound is not a simple unimolecular decomposition but a synergistic process involving sulfur, an inorganic activator (typically zinc oxide, ZnO), and a co-activator (a fatty acid, such as stearic acid). yg-1.comresearchgate.net

Zinc Oxide (ZnO) and Stearic Acid: Zinc oxide is largely insoluble in the nonpolar rubber matrix. researchgate.net Stearic acid reacts with ZnO to form zinc stearate, which is soluble in rubber and acts as a homogeneous activator. rsc.org This complex is crucial for the subsequent reactions. researchgate.netrsc.org The zinc ion plays a central role in forming chelate complexes with the accelerator and its derivatives, influencing the reaction pathways and stabilizing key intermediates. kglmeridian.comnurchem.com These zinc-containing complexes are considered more efficient catalysts for the vulcanization process. unimib.it

Sulfur: Elemental sulfur, typically in its S8 crown-shaped ring form, must be opened and activated to participate in crosslinking. The accelerator-zinc complex is believed to facilitate this ring-opening reaction. yg-1.com The complex reacts with sulfur to generate a distribution of active sulfurating species, which are essentially accelerator fragments with polysulfidic chains (Bt-Sₓ-Y, where Bt is the benzothiazole (B30560) group). cmu.edu

| Component | Function in Accelerator Activation |

| This compound | The primary accelerator that initiates the vulcanization cascade after an induction period. |

| Sulfur (S₈) | The crosslinking agent; its ring structure is opened and activated by the accelerator complex. |

| Zinc Oxide (ZnO) | An inorganic activator that forms a soluble, catalytically active complex with stearic acid. |

| Stearic Acid | A co-activator that solubilizes ZnO in the rubber matrix by forming zinc stearate. |

During the induction (scorch) period, this compound is consumed to produce key intermediate compounds. The most significant of these are 2-mercaptobenzothiazole (B37678) (MBT) and its disulfide, 2,2'-dithiobis(benzothiazole) (B116540) (MBTS). lusida.comepa.gov

The process is generally understood to proceed as follows:

At vulcanization temperatures, this compound begins to decompose. lusida.com

The initially formed MBT acts as an autocatalyst, reacting with remaining this compound molecules to accelerate the formation of MBTS and release the morpholine (B109124) amine. kglmeridian.comlusida.com

The generated MBTS then reacts with elemental sulfur to form the active sulfurating agent, a benzothiazole polysulfide (Bt-Sₓ-S-Bt). lusida.comcmu.edu

The delay in the onset of crosslinking is directly related to the time required for these precursor reactions to occur and for the concentration of the active sulfurating agent to build up. cmu.eduresearchgate.net The presence and concentration of these intermediates, such as MBT and MBTS, have been confirmed and quantified throughout the vulcanization cycle using techniques like High-Performance Liquid Chromatography (HPLC). epa.govkglmeridian.com Studies using model compounds have shown that in the presence of sulfur, the decomposition of the initial sulfenamide and the formation of these intermediates occur at lower temperatures. researchgate.net

The precise nature of the chemical intermediates and the mechanism by which they react—whether through polar (ionic) or radical pathways—has been a subject of extensive research. Evidence suggests that both mechanisms may be operative during sulfenamide-accelerated vulcanization. kglmeridian.com

The initial assumption that the S-N bond in the sulfenamide homolytically cleaves to form benzothiazolyl sulfenyl and amine radicals does not fully account for all experimental observations, such as the effect of accelerator concentration on scorch delay. kglmeridian.com

Crosslinking Kinetics and Polymeric Network Architecture Development

The kinetics of crosslinking and the resulting network structure determine the final physical and mechanical properties of the vulcanized rubber, such as its elasticity, strength, and durability. welltchemicals.comatamanchemicals.com

Once the active sulfurating agent (e.g., Bt-Sₓ-S-Bt or a related zinc complex) is formed, the crosslinking stage begins. This process involves two main steps: cmu.edu

Formation of Pendent Groups: The active sulfurating agent reacts with the rubber molecule (RH) at an allylic position, attaching a polysulfidic chain terminated by the accelerator fragment to the polymer backbone (R-Sₓ-Bt). cmu.edu

Crosslink Formation: This pendent group then reacts with a second rubber molecule, forming a sulfur bridge (crosslink) between the two polymer chains (R-Sₓ-R) and releasing an accelerator fragment. cmu.edu

This sequence of reactions builds a three-dimensional network throughout the rubber material. welltchemicals.comatamankimya.com The nature of this network is not static. The initially formed crosslinks are predominantly polysulfidic (high values of x), which are relatively unstable at vulcanization temperatures. Over time, these long sulfur bridges can undergo rearrangement and desulfuration, leading to shorter, more thermally stable di- and monosulfidic crosslinks. lusida.com This process, known as reversion when excessive, can alter the material's properties. The final network architecture—defined by the crosslink density and the distribution of mono-, di-, and polysulfidic bridges—is a critical factor in the performance of the rubber product. lusida.com The ratio of accelerator to sulfur in the formulation is a key parameter used to control the type of sulfur bridges formed; higher accelerator-to-sulfur ratios generally favor the formation of shorter, more stable monosulfidic crosslinks. lusida.com

| Stage of Vulcanization | Key Chemical Events |

| 1. Induction (Scorch Delay) | Consumption of this compound; formation of MBT and MBTS intermediates. kglmeridian.com |

| 2. Activation | Reaction of intermediates with ZnO, stearic acid, and sulfur to form the active sulfurating agent. cmu.edu |

| 3. Crosslinking | Formation of pendent groups on polymer chains, followed by the creation of polysulfidic crosslinks (R-Sₓ-R). cmu.edu |

| 4. Network Maturation | Rearrangement and shortening of polysulfidic bridges to more stable di- and monosulfidic bridges. lusida.com |

Analysis of Crosslink Density and Rheological Properties during Cure

The vulcanization of rubber compounds accelerated by this compound (MBS) is a complex process that transforms the plastic-like raw rubber into a strong, elastic material. This transformation is primarily due to the formation of a three-dimensional network of crosslinks between the polymer chains. A thorough understanding of the evolution of this network and the associated changes in material properties during the curing process is crucial for optimizing rubber formulations and processing conditions. This is achieved through the detailed analysis of crosslink density and rheological properties.

The cure characteristics of rubber compounds are typically monitored using an oscillating die rheometer (ODR) or a moving die rheometer (MDR). These instruments measure the torque required to oscillate a rotor or die embedded in the rubber sample at a constant temperature. The resulting rheometric curve provides a wealth of information about the vulcanization process. google.com

Key parameters obtained from the rheograph include:

Minimum Torque (ML): This represents the viscosity of the unvulcanized rubber compound. A lower ML value generally indicates better processability.

Maximum Torque (MH): This corresponds to the stiffness of the fully cured rubber and is directly related to the crosslink density. A higher MH value signifies a higher degree of crosslinking. mdpi.com

Scorch Time (ts2): This is the time at which the vulcanization process begins, indicated by a slight increase in torque. A longer scorch time is desirable as it provides a safety margin for processing operations like mixing and shaping. chembroad.com

Optimum Cure Time (t90): This is the time required to achieve 90% of the maximum torque, representing the point at which the vulcanizate has developed most of its physical properties. researchgate.nettsijournals.com

The difference between the maximum and minimum torque (MH - ML) is a key indicator of the extent of crosslinking, often referred to as the "state of cure." A larger torque difference suggests a higher crosslink density. mdpi.com

The following interactive data table presents typical rheometer test results for a bonding rubber compound containing this compound (referred to as MOR in the source).

While rheometric data provides an excellent in-situ measure of the progress of vulcanization and a relative indication of crosslink density, a more quantitative determination is often required. This is typically achieved through equilibrium swelling experiments. In this method, a cured rubber sample is immersed in a suitable solvent. The solvent molecules penetrate the rubber network, causing it to swell. The extent of swelling is limited by the crosslinks. By measuring the amount of solvent absorbed, the volume fraction of rubber in the swollen network can be determined.

The crosslink density (ν) can then be calculated using the Flory-Rehner equation, which relates the swelling behavior to the thermodynamic interactions between the polymer and the solvent, and the elastic properties of the rubber network. The Flory-Rehner equation is a cornerstone in the analysis of crosslinked polymers.

The concentration of the accelerator, such as MBS, has a significant impact on both the cure kinetics and the final crosslink density. Generally, increasing the accelerator concentration leads to a faster cure rate and a higher crosslink density, up to a certain point. This is reflected in the rheometric data by a shorter scorch time, a faster cure rate, and a higher maximum torque. lusida.com

Computational and Theoretical Models of Vulcanization Reaction Mechanisms

To gain a deeper, molecular-level understanding of the complex chemical reactions that occur during the vulcanization process accelerated by this compound, researchers have turned to computational and theoretical models. These approaches provide insights that are often difficult or impossible to obtain through experimental methods alone.

Quantum Chemical Calculations for Mechanistic Insights (e.g., MOPAC AM1)

Quantum chemical calculations have proven to be a powerful tool for elucidating the reaction mechanisms of vulcanization accelerators. Semi-empirical methods, such as AM1 (Austin Model 1) implemented in software packages like MOPAC, offer a balance between computational cost and accuracy that makes them suitable for studying the relatively large molecules involved in rubber chemistry. kglmeridian.com

These calculations can be used to investigate key aspects of the vulcanization mechanism, including:

Bond Dissociation Energies: A critical step in the action of sulfenamide accelerators like MBS is the cleavage of the sulfur-nitrogen (S-N) bond. Quantum chemical calculations can predict the energy required to break this bond, providing insights into the initiation of the vulcanization process and the thermal stability of the accelerator. A lower S-N bond dissociation energy would suggest that the accelerator becomes active at lower temperatures. slideshare.net

Reaction Pathways and Intermediates: The vulcanization process involves a series of complex reactions with numerous transient intermediates. Computational methods can be used to map out the potential energy surfaces of these reactions, identifying the most likely pathways and the structures of the intermediate species. This helps to build a detailed, step-by-step picture of how the accelerator interacts with sulfur and the rubber polymer to form crosslinks. kglmeridian.comcmu.edu

Electronic Structure and Reactivity: By analyzing the electronic structure of the accelerator and its reaction products, researchers can understand their reactivity. For example, calculations can identify the sites on the molecule that are most susceptible to nucleophilic or electrophilic attack, providing clues about how the accelerator participates in the formation of the active sulfurating agent.

A comprehensive kinetic model for the vulcanization of natural rubber accelerated by MBS has been developed, which relies on a detailed understanding of the underlying chemical reactions. kglmeridian.comcmu.eduepa.govresearchgate.net This model incorporates the formation of an active accelerator complex, its reaction with sulfur to form sulfurating species, the formation of crosslink precursors on the rubber chains, and the final crosslinking reactions. Quantum chemical calculations within the research group that developed this model have provided crucial insights into the strength of various sulfur-sulfur bonds in the intermediate species, helping to refine the proposed reaction mechanisms. kglmeridian.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Accelerator Performance Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are a valuable computational tool for predicting the performance of chemical compounds based on their molecular structure. In the context of rubber vulcanization, QSAR models can be developed to predict key accelerator properties such as scorch time and cure rate. mdpi.com

The development of a QSAR model involves several key steps:

Data Set Compilation: A dataset of accelerators with known experimental performance data (e.g., scorch times and cure rates) is assembled. For sulfenamide accelerators, this would include MBS and other related compounds.

Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These quantify the distribution of electrons in the molecule and are often derived from quantum chemical calculations. Examples include partial atomic charges, dipole moments, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Physicochemical descriptors: These relate to properties like molecular weight, logP (a measure of lipophilicity), and molar refractivity.

Model Development and Validation: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the observed activity (e.g., scorch time). The predictive power of the model is then rigorously validated using internal and external validation techniques.

For sulfenamide accelerators, QSAR studies have shown that factors influencing the stability of the S-N bond and the basicity of the amine moiety are critical in determining their performance. slideshare.netakrochem.com For instance, descriptors related to the electronic properties of the benzothiazole ring and the steric hindrance around the nitrogen atom can significantly impact the scorch safety and cure rate. By identifying the key molecular features that govern accelerator performance, QSAR models can guide the design of new and improved accelerators with tailored properties for specific rubber applications.

Biological and Biomedical Research Applications of 2 Morpholinothio Benzothiazole

Evaluation of Antimicrobial Properties

The antimicrobial potential of 2-(Morpholinothio)benzothiazole and related benzothiazole (B30560) derivatives has been a subject of significant research. atamankimya.comresearchgate.net Studies have demonstrated that the benzothiazole scaffold is a privileged structure in the development of bioactive compounds, with many derivatives showing prominent activity against a wide range of microbial pathogens. researchgate.netnih.gov

In vitro research has confirmed the efficacy of this compound in inhibiting the growth of pathogenic bacteria. atamanchemicals.comevitachem.com Studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria. atamankimya.com Specifically, the compound has been shown to effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. atamankimya.com The minimum inhibitory concentrations (MICs) for these bacteria have been reported to be in the range of 50 to 100 µg/mL. The benzothiazole class of compounds has shown promise as antibacterial agents, with some derivatives exhibiting potent activity against problematic ESKAPE pathogens. nih.gov

| Bacterial Species | Gram Stain | Reported Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| Staphylococcus aureus | Positive | 50 - 100 µg/mL | atamankimya.com |

| Escherichia coli | Negative | 50 - 100 µg/mL | atamankimya.com |

The antifungal properties of benzothiazole derivatives are well-documented, showing activity against various fungal microorganisms, including those resistant to existing treatments. researchgate.netnih.gov In this context, this compound has demonstrated efficacy against the opportunistic yeast Candida albicans. Studies have reported a Minimum Inhibitory Concentration (MIC) value of approximately 75 µg/mL for this compound against C. albicans, indicating its potential for application in treating fungal infections. Research into other benzothiazole derivatives has shown that they can be potent antifungal agents against a variety of pathogenic fungi. mdpi.comresearchgate.netnih.gov

Investigations into the mechanism of action have revealed that this compound may exert its antimicrobial effects by targeting fundamental cellular processes. atamankimya.com One proposed mechanism is the interference with DNA production. atamankimya.com It is suggested that the compound interacts with cell nuclei, where it disrupts the formation of disulfide bonds, a process vital for DNA synthesis and, consequently, for microbial proliferation. atamankimya.com This mode of action aligns with findings for the broader class of benzothiazole compounds, which have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and maintaining DNA topology. nih.govresearchgate.net By targeting these essential pathways, the compound effectively halts microbial growth.

Investigations into Anticancer Efficacy

The benzothiazole scaffold is a key feature in many compounds investigated for their antiproliferative and anticancer activities. mdpi.comnih.gov Derivatives have been shown to be cytotoxic to numerous cancer cell lines, and their potential as antitumor agents is an active area of research. ijprajournal.comnih.gov

Research has explored the potential of this compound as an anticancer agent, with in vitro studies demonstrating its effectiveness against malignant cells. The primary mechanism of its anticancer action is believed to be its interference with DNA synthesis. atamankimya.com By reacting with the cell nuclei, the compound prevents the DNA production necessary for the rapid proliferation of cancer cells. atamankimya.com

Studies on other benzothiazole derivatives have provided deeper insights into the anticancer mechanisms of this class of compounds. For example, certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through mitochondria-mediated pathways. frontiersin.org They can disrupt the mitochondrial membrane potential, cause cell cycle arrest, and increase reactive oxygen species, leading to cell death. nih.govnih.govresearchgate.net The antiproliferative effects have been observed in a wide range of cancer cell lines, including those for breast, colorectal, and pancreatic cancer. mdpi.comfrontiersin.orgnih.gov

| Compound | Cancer Cell Line | Observed Effect | Source |

|---|---|---|---|

| This compound | Malignant Cells | Interferes with DNA synthesis | atamankimya.com |

| 2-(4-aminophenyl) benzothiazole (BTZ) | Human U251 & Rat C6 Glioma | IC₅₀ of 3.5 µM and 4 µM, respectively | nih.gov |

| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal Cancer (CRC) Cells | Induces apoptosis via mitochondrial pathway | frontiersin.org |

| 2-substituted benzothiazoles | Breast Cancer (MCF-7, MDA-MB-231) | Inhibited growth, induced apoptosis, downregulated EGFR | nih.gov |

| Benzothiazole derivative (5g) | Various Cancer Models | Induced DNA damage and G2/M cell cycle arrest | nih.govresearchgate.net |

The therapeutic potential of this compound has also been assessed in in vivo animal models. atamankimya.com These studies have indicated that the compound may be effective in reducing tumor growth in specific cancer types, such as glioma. atamankimya.com Research in animal models suggests that it inhibits the epidermal growth factor (EGF) and may possess antiangiogenic properties, which contribute to its effect on tumor growth. atamankimya.com

Notably, in vivo studies have also explored its use as an agent for sealing brain lesions. atamankimya.com It was observed that the compound is not absorbed into the bloodstream, a property that could be advantageous for localized applications within the brain. atamankimya.com Further supporting the in vivo potential of this chemical family, studies on the related compound 2-(4-aminophenyl) benzothiazole in a rat glioma model demonstrated significant antitumor effects. nih.gov Daily administration of the compound led to a reduction in tumor volume to just 12% compared to untreated controls and a 23-fold increase in apoptotic cells within the tumor. nih.gov These findings highlight the potent ability of benzothiazole derivatives to inhibit cancer cell proliferation in vivo. nih.gov

Research into Antiangiogenic Effects and Epidermal Growth Factor (EGF) Inhibition

Recent investigations have highlighted the potential of this compound as an inhibitor of processes crucial to cancer progression, namely angiogenesis and the signaling of the epidermal growth factor (EGF). atamankimya.com Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. The antiangiogenic effects of this compound may be linked to its ability to interfere with EGF. atamankimya.com

EGF is a potent signaling molecule that, upon binding to its receptor (EGFR), triggers a cascade of intracellular events that promote cell growth, proliferation, and survival. nih.govrsc.org Overexpression of EGFR is a common feature in many human cancers and is often associated with more aggressive tumors. researcher.liferesearchgate.net Research indicates that this compound can inhibit EGF, and in animal models, it has been shown to reduce the growth of gliomas. atamankimya.com This inhibition of EGF signaling is a plausible mechanism for its observed antiangiogenic properties. atamankimya.com

The EGFR signaling pathway is a well-established target for cancer therapy. nih.govrsc.org First-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib, which are quinazoline-based, have been used to treat non-small-cell lung cancer (NSCLC). nih.gov However, these inhibitors can have significant off-target effects. nih.gov The exploration of novel structural classes of EGFR inhibitors, such as those potentially derived from this compound, represents an important avenue of research.

Role as a Pharmacophore in Novel Therapeutic Agent Discovery

The benzothiazole core of this compound serves as a "privileged scaffold" or pharmacophore in drug discovery. nih.gov This means the benzothiazole structure is a recurring molecular framework found in various biologically active compounds, making it an attractive starting point for the design and synthesis of new therapeutic agents. nih.govnih.gov

A significant area of research involves the synthesis and evaluation of benzothiazole-phenyl analogs as inhibitors of key enzymes involved in pain and inflammation, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.govresearchgate.net The concurrent inhibition of both sEH and FAAH is a promising strategy for pain management that could circumvent the side effects associated with the co-administration of two separate selective inhibitors. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are crucial in this endeavor. These studies systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. For instance, research on benzothiazole-phenyl analogs has revealed that the 4-phenylthiazole (B157171) moiety is well-tolerated by both sEH and FAAH, leading to potent dual inhibitors with IC50 values in the low nanomolar range. researchgate.netnih.gov Docking experiments have further shown that these dual inhibitors bind within the catalytic sites of both enzymes. nih.gov

SAR studies have also explored the impact of various substituents on the benzothiazole ring. For example, adding a methyl group at the 6-position of the benzothiazole ring in one analog resulted in excellent inhibitory potency against both human FAAH and human sEH. nih.gov Conversely, replacing the benzothiazole ring with N-methylbenzoimidazole led to a decrease in inhibitory activity. nih.gov These findings provide valuable insights for the rational design of more effective dual sEH/FAAH inhibitors.

Table 1: Inhibitory Potency of Benzothiazole Analogs

| Compound | sEH IC50 (nM) | FAAH IC50 (nM) |

|---|---|---|

| Analog 3 | 9.6 | 7 |

| Analog 6o | 2.5 | 9.8 |

| Analog 6h | 8.7 | 1.8 |

This table presents the half-maximal inhibitory concentration (IC50) values for select benzothiazole analogs against soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), demonstrating the high potency achieved through structural modifications. nih.gov

The versatility of the benzothiazole scaffold has spurred the design and synthesis of a wide array of biologically active derivatives with potential therapeutic applications. nih.govrsc.orgnih.gov By employing strategies like molecular hybridization and scaffold hopping, researchers are creating novel compounds with enhanced and targeted activities. nih.govresearchgate.net

For example, novel benzothiazole derivatives bearing an indole (B1671886) moiety have been synthesized and screened for their in vitro antitumor activity against various cancer cell lines. nih.gov One such compound demonstrated excellent antitumor activity with IC50 values in the nanomolar range against several cancer cell lines. nih.gov Mechanistic studies suggested that its pharmacological activity was due to the activation of apoptosis-inducing enzymes and cell cycle arrest. nih.gov

In another study, thirty-three new benzothiazole-based molecules were designed and synthesized as potential inhibitors of BCL-2, an anti-apoptotic protein often overexpressed in cancer. researchgate.netresearchgate.net Two of these compounds showed high activity with IC50 values in the sub-micromolar range. researchgate.netresearchgate.net

The synthesis of these derivatives often involves multi-step chemical reactions. For instance, the synthesis of 2-phenol-benzothiazole can be achieved by reacting benzothiazole with 2-hydroxyiodobenzene in the presence of a binding agent. nih.gov The process for preparing this compound itself can involve the reaction of 2-benzothiazolyl disulfide or mercaptobenzothiazole with morpholine (B109124) in an aqueous medium with an oxidizing agent. google.com

These synthetic efforts, guided by SAR studies and computational modeling, are continually expanding the library of benzothiazole derivatives, paving the way for the discovery of new and improved therapeutic agents for a range of diseases. nih.govnih.govresearchgate.net

Applications of 2 Morpholinothio Benzothiazole in Advanced Materials Science

Optimization of Rubber Vulcanization Processes for Enhanced Material Performance

2-(Morpholinothio)benzothiazole, also known by the abbreviation MBS, is a primary accelerator extensively utilized in the vulcanization of both natural and synthetic rubbers. atamankimya.com Its principal role is to expedite the sulfur-based cross-linking of polymer chains, a fundamental process that imparts strength, elasticity, and durability to rubber products. atamankimya.comatamanchemicals.com

MBS is classified as a delayed-action or after-effect vulcanization accelerator, a characteristic that is highly desirable in rubber processing. atamanchemicals.comsamaterials.com This delayed onset of vulcanization, known as scorch safety, provides a crucial time window for the safe handling and molding of rubber compounds without premature curing. atamankimya.comatamankimya.com This feature is particularly advantageous in the manufacturing of large and complex rubber articles, such as tires and industrial belts, where precise shaping is essential. atamanchemicals.com

The compound ensures a rapid and efficient vulcanization process once the optimal temperature is reached, contributing to shorter production cycles. samaterials.com The balance between a long scorch delay and a fast cure rate is a key attribute of MBS, allowing for improved processing safety and efficiency. atamankimya.com Studies have demonstrated that MBS offers superior processing safety compared to other accelerators like 2-Mercaptobenzothiazole (B37678) (MBT) and 2,2'-Dithiobis(benzothiazole) (B116540) (MBTS). atamankimya.com

A kinetic model for the vulcanization of natural rubber with MBS as the accelerator has been developed to understand the chemical reactions involved. cmu.eduresearchgate.net The process begins with the formation of an active accelerator complex, which then reacts with sulfur to create sulfurating species. cmu.edu These species subsequently react with the rubber to form crosslink precursors, which are accelerator-terminated polysulfidic pendant groups. cmu.edu

The improved resilience and resistance to wear and tear imparted by MBS are particularly valuable in demanding applications. atamanchemicals.com For instance, in the automotive industry, it is used in the production of tires and various other components like engine mounts and seals that are subjected to significant mechanical stress. atamanchemicals.com

Impact of this compound on Rubber Properties

| Property | Enhancement due to this compound |

|---|---|

| Tensile Strength | Increased |

| Elasticity | Improved |

| Durability | Enhanced |

| Scorch Safety | Excellent |

| Cure Rate | Fast |

Rubber compounds vulcanized with this compound exhibit improved resistance to thermal and oxidative degradation. atamankimya.com This enhanced stability contributes to the long-term performance and aging resistance of the rubber products, even when exposed to harsh environmental conditions. atamanchemicals.com The ability of MBS to create strong cross-links helps to maintain the integrity of the rubber matrix at elevated temperatures and in the presence of oxygen, thereby extending the service life of the material. atamankimya.com

Concerns regarding the potential formation of carcinogenic N-nitrosamines from morpholine-based accelerators like MBS have led to research into safer alternatives. sjp.ac.lksjp.ac.lk One such alternative is N-tert-butyl-2-benzothiazole sulfenimide (TBSI). sjp.ac.lksjp.ac.lk

Studies comparing MBS and TBSI have shown that TBSI can be a suitable replacement, offering similar curing characteristics without the risk of forming carcinogenic byproducts. sjp.ac.lksjp.ac.lk While some physical properties like hardness and density in TBSI-accelerated compounds might be slightly lower than those with MBS, they often remain within the required specifications for applications like the bonding layer in solid tires. sjp.ac.lk The primary advantage of TBSI lies in its improved environmental and safety profile. sjp.ac.lksjp.ac.lk

Utilization as a Corrosion Inhibition Agent

Beyond its role in rubber vulcanization, this compound has demonstrated significant potential as a corrosion inhibitor, particularly for metals like mild steel and copper in acidic environments. electrochemsci.orgchemicalbook.com

The corrosion inhibition mechanism of this compound is attributed to the adsorption of its molecules onto the metal surface, forming a protective film. electrochemsci.orgresearchgate.net This film acts as a barrier, isolating the metal from the corrosive medium. researchgate.net The presence of heteroatoms (nitrogen, sulfur, and oxygen) and aromatic rings in the molecular structure of MBS facilitates this adsorption process through the availability of lone pair electrons. electrochemsci.orgresearchgate.net

For Copper: In studies involving copper in sulfuric acid (H₂SO₄) solution, this compound has been shown to be a highly effective corrosion inhibitor. electrochemsci.orgresearchgate.net Electrochemical studies, including electrochemical impedance spectroscopy (EIS) and polarization curves, have revealed that MBS acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. electrochemsci.org The inhibition efficiency increases with the concentration of the inhibitor, reaching values as high as 94% at a concentration of 1 mM. electrochemsci.orgresearchgate.net The adsorption of MBS on the copper surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. electrochemsci.org

For Mild Steel: Benzothiazole (B30560) derivatives, in general, have been investigated as corrosion inhibitors for mild steel in acidic media. researchgate.net The mechanism involves the adsorption of the inhibitor molecules on the steel surface, which can be influenced by the presence of other ions. researchgate.netmdpi.com These derivatives typically act as cathodic or mixed-type inhibitors. researchgate.net The formation of a protective layer on the steel surface has been confirmed by various analytical techniques. mdpi.com While specific detailed studies on this compound for mild steel are part of a broader research area, the principles of benzothiazole derivatives' inhibitive action are applicable.

Corrosion Inhibition Efficiency of this compound on Copper

| Inhibitor Concentration | Inhibition Efficiency (η%) | Corrosion Environment |

|---|---|---|

| 1 mM | 94% | 0.5 M H₂SO₄ |

Electrochemical and Surface Analytical Techniques in Corrosion Studies

The utility of this compound extends to the protection of metallic surfaces, where it has been investigated as a corrosion inhibitor, particularly for mild steel in acidic environments. atamanchemicals.comatamanchemicals.com The efficacy of such inhibitors is typically evaluated through a suite of electrochemical and surface analytical techniques that provide insights into the mechanism of protection.

Electrochemical methods are central to quantifying the performance of corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to study the behavior of the metal-inhibitor interface. Potentiodynamic polarization curves can reveal whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions. For benzothiazole derivatives, inhibition is often achieved through the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosive process.

Surface analytical techniques provide direct evidence of this protective film formation. Methods like Scanning Electron Microscopy (SEM) can visualize the difference in surface morphology of a metal sample with and without the inhibitor after exposure to a corrosive medium. The presence of a smoother, less-damaged surface in the presence of the inhibitor confirms its protective action. Other techniques, such as X-ray Photoelectron Spectroscopy (XPS), can analyze the elemental composition of the surface layer, confirming the presence of elements from the inhibitor molecule (like nitrogen and sulfur), thereby verifying its adsorption onto the surface.

Research indicates that this compound effectively inhibits the corrosion of mild steel in acidic media. atamanchemicals.comatamanchemicals.com The mechanism involves the compound's molecules adsorbing onto the steel surface, creating a barrier against corrosive agents.

Table 1: Overview of Techniques Used in Corrosion Inhibition Studies of Benzothiazole Derivatives

| Technique Category | Specific Technique | Purpose in Corrosion Studies | Type of Data Generated |

| Electrochemical | Potentiodynamic Polarization | To determine the corrosion rate and understand the anodic/cathodic inhibition mechanism. | Corrosion current density (Icorr), Corrosion potential (Ecorr), Tafel slopes. |

| Electrochemical | Electrochemical Impedance Spectroscopy (EIS) | To analyze the properties of the protective film and the corrosion process kinetics. | Nyquist and Bode plots, charge transfer resistance (Rct), double-layer capacitance (Cdl). |

| Surface Analysis | Scanning Electron Microscopy (SEM) | To observe the surface morphology and the effect of the inhibitor on preventing pitting and general corrosion. | High-resolution images of the metal surface. |

| Surface Analysis | X-ray Photoelectron Spectroscopy (XPS) | To identify the elemental composition of the surface film, confirming inhibitor adsorption. | Elemental spectra and binding energies. |

| Surface Analysis | Atomic Force Microscopy (AFM) | To measure surface roughness at the nanoscale, quantifying the smoothing effect of the inhibitor film. | 3D topographical maps and roughness parameters. |

Stabilization of Polymeric Materials Beyond Rubber

While this compound is predominantly known as a vulcanization accelerator for rubber, its chemical properties also allow for its use in stabilizing other polymeric materials. atamankimya.com Its function in rubber to enhance thermal and oxidative stability can be translated to other polymers susceptible to similar degradation pathways. atamankimya.com The mechanism often involves intercepting radical species that propagate degradation, thereby preserving the polymer's molecular weight and mechanical properties.

Enhancement of Durability and Resistance to Degradation in Plastic Products

The application of this compound can be extended to various plastic products where enhanced durability and resistance to environmental degradation are required. atamankimya.com Many plastics, like rubber, are vulnerable to thermo-oxidative degradation caused by heat, oxygen, and UV light. This process leads to chain scission, cross-linking, and the loss of essential properties such as strength, flexibility, and color.

As a stabilizer, this compound can improve the longevity of these materials. atamankimya.com Its ability to act as a radical scavenger and peroxide decomposer, inherent to its function in rubber vulcanization, helps to mitigate the initial stages of polymer degradation. By incorporating it into plastic formulations, manufacturers can produce components with a longer service life, capable of withstanding harsher operating conditions. atamankimya.com This makes it a candidate for niche applications in industrial belts, damping products, and electrical insulation where performance and durability are critical. atamankimya.com

Table 2: Potential Effects of this compound as a Stabilizer in Polymeric Materials

| Property Enhanced | Mechanism of Action | Potential Application in Plastics |

| Thermal Stability | Interruption of radical chain reactions initiated by heat. | Components used in high-temperature environments (e.g., under-hood automotive parts). |

| Oxidative Resistance | Scavenging of peroxy radicals and decomposition of hydroperoxides. | Outdoor products exposed to atmospheric oxygen (e.g., window profiles, pipes). |

| Mechanical Durability | Prevention of polymer chain scission, maintaining molecular weight and strength. | Industrial components subject to mechanical stress (e.g., gears, housings). |

| Color Stability | Inhibition of chromophore formation resulting from oxidative degradation. | Aesthetically demanding products where color retention is important (e.g., consumer electronics casings). |

Environmental and Analytical Research on 2 Morpholinothio Benzothiazole

Analytical Methodologies for Detection and Quantification in Environmental Matrices

Accurate detection and quantification of 2-(Morpholinothio)benzothiazole and its derivatives in complex environmental samples like water, soil, and sediment are crucial for monitoring and risk assessment. Researchers employ a range of sophisticated analytical techniques to achieve the necessary sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzothiazoles in environmental samples. Reverse-phase HPLC, often using a C18 column, is commonly employed to separate these compounds from complex mixtures. ijpsonline.com For instance, the thermal decomposition products of MBS, primarily 2-mercaptobenzothiazole (B37678) (MBT) and 2,2'-dithiobis-benzothiazole (MBTS), have been effectively identified and analyzed using HPLC. atamanchemicals.com

The method's effectiveness is enhanced by coupling it with a suitable detector, such as an ultraviolet (UV) detector, and by optimizing the mobile phase composition. ijpsonline.com A typical mobile phase might consist of a mixture of tetrahydrofuran, acetonitrile, and a buffer solution, adjusted to a specific pH to ensure optimal separation. ijpsonline.com

To handle the trace concentrations often found in the environment and the complexity of matrices like industrial wastewater or surface water, a preconcentration step is vital. Solid-phase extraction (SPE) is a widely used sample preparation technique. For related compounds like 2-mercaptobenzothiazole, SPE cartridges loaded with novel adsorbents like copper oxide nanoparticles have been shown to efficiently extract and preconcentrate the analytes from aqueous solutions before HPLC analysis. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents a powerful evolution of this technique, providing even greater sensitivity and specificity for analyzing leachates from sources like tire wear particles. nih.govnih.gov

Table 1: Example of HPLC Method for Benzothiazole (B30560) Derivatives

| Parameter | Details | Reference |

| Analytes | 2-mercaptobenzothiazole (MBT), 2,2'-dithiobis-benzothiazole (MBTS) | ijpsonline.com |

| Technique | Reverse-Phase HPLC | ijpsonline.com |

| Stationary Phase | Microbondapak C18 (10 µm) column | ijpsonline.com |

| Mobile Phase | Tetrahydrofuran:Acetonitrile:Buffer (40:40:20 v/v), pH 4.0 | ijpsonline.com |

| Detector | UV at 240 nm | ijpsonline.com |

| Recovery | MBT: 98.63%, MBTS: 98.66% | ijpsonline.com |

Use of Gas Chromatography (GC) and Mass Spectrometry (MS) Techniques

Gas Chromatography (GC) is another principal technique for the analysis of this compound, particularly in environmental solids like street dust and river sediments. nih.gov The method typically involves solvent extraction of the sample, followed by a multi-step cleanup process that may include acid extraction and adsorption column chromatography to remove interfering substances. nih.gov

For enhanced selectivity, especially given that MBS contains sulfur, a sulfur-selective detector like a Flame Photometric Detector (FPD) can be utilized. nih.gov This approach allows for the determination of trace levels of the compound, with reported detection limits as low as 0.20 ng/g of a dry sample. nih.gov

The coupling of GC with Mass Spectrometry (GC-MS) provides definitive identification of the analyte based on its unique mass spectrum. scispace.com This combination is a powerful tool for the simultaneous determination of various benzothiazoles and other emerging contaminants in marine water and sediments. scispace.com The sample preparation for GC-MS often involves solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences, ensuring high-quality data. scispace.com

Table 2: GC-FPD Method for 2-(4-Morpholinyl)benzothiazole Analysis in Environmental Samples

| Parameter | Details | Reference |

| Analyte | 2-(4-Morpholinyl)benzothiazole (24MoBT) | nih.gov |

| Sample Types | Street dusts, river sediments | nih.gov |

| Extraction | Benzene (B151609) and methanol (B129727) mixture (6:4 v/v) | nih.gov |

| Purification | Acid extraction, adsorption column chromatography | nih.gov |

| Technique | Capillary Gas Chromatography | nih.gov |

| Detector | Flame Photometric Detector (FPD) | nih.gov |

| Recovery | 85% | nih.gov |

| Detection Limit | 0.08 ng (injected), 0.20 ng/g (dry sample) | nih.gov |

Nuclear Magnetic Resonance (NMR) for Structural Analysis and Verification in Environmental Samples

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a critical tool for the unambiguous structural elucidation and verification of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the identity of the compound in reference materials and synthesized batches. chemicalbook.comchemicalbook.com

While direct detection of trace environmental contaminants by NMR is challenging due to sensitivity limitations, it plays a vital role in environmental fate studies. For example, ¹H NMR has been used to monitor the biotransformation of related benzothiazoles, such as 2-mercaptobenzothiazole (MBT), by bacterial cultures. researchgate.net In such studies, researchers can track the disappearance of the parent compound's characteristic signals and the emergence of new signals corresponding to metabolic breakdown products over time, providing direct evidence and insight into degradation pathways. researchgate.net

Environmental Fate, Transport, and Persistence Studies

Understanding how this compound behaves in the environment—its stability, movement, and breakdown—is essential for evaluating its long-term impact.

Studies have indicated that this compound is not readily biodegradable, which contributes to its environmental persistence. atamanchemicals.com This resistance to breakdown means the compound can remain in the environment for extended periods, leading to potential accumulation in soil and aquatic systems. atamanchemicals.com Its persistence is a significant concern, and several compounds within the benzothiazole group have been classified as persistent, mobile, and toxic (PMT) substances. nih.govresearchgate.net

The environmental fate of MBS is also linked to its degradation products. It can hydrolyze to form 2-mercaptobenzothiazole (MBT), another compound known for its resistance to biodegradation, particularly in anaerobic sediment conditions. evitachem.com While some specialized bacteria, such as certain Rhodococcus strains, have been shown to biodegrade benzothiazoles, the pathways are complex and often lead to the formation of other persistent intermediates like 2-hydroxybenzothiazole (B105590) (OBT). nih.gov

A primary pathway for the release of this compound into the environment is through the abrasion of vehicle tires. nih.govresearchgate.net As a vulcanization accelerator, it is a component of tire rubber, and the friction between tires and road surfaces generates tire wear particles (TWPs) that contain this chemical. nih.govnih.gov

These particles are deposited on roads and can be transported by wind and stormwater runoff into surrounding soils, rivers, and other water bodies. nih.gov Subsequent leaching of chemicals from these TWPs is a major source of benzothiazole contamination in the environment. nih.govresearchgate.net Due to its origin in tires, this compound has been proposed as a potential molecular marker to track pollution from street and road runoff. nih.gov The analysis of environmental samples frequently reveals the presence of MBS and its derivatives, confirming that leaching from TWPs is a significant and continuous source of environmental release. nih.govresearchgate.net

Characterization as a Persistent, Mobile, and Toxic (PMT) Substance

The concept of identifying substances as Persistent, Mobile, and Toxic (PMT) has gained traction within the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. This classification is for chemicals that resist degradation, move readily through aquatic environments, and pose a threat to both human health and ecosystems. researchgate.netnih.gov While this compound (MBS) has not been officially designated as a PMT substance, its known environmental behavior and toxicological profile warrant a discussion within this framework.

Substances that are persistent and mobile can bypass natural and artificial water treatment barriers, potentially contaminating drinking water sources. umweltbundesamt.deumweltbundesamt.de If these substances are also toxic, they represent a significant and long-term risk. umweltbundesamt.de The PMT classification provides a framework for identifying and managing such chemicals to prevent widespread and irreversible environmental contamination. researchgate.netnih.gov

Research indicates that benzothiazole and its derivatives are frequently detected in various environmental compartments, including surface water and indoor dust. nih.gov The persistence of these compounds, coupled with their mobility, raises concerns about their long-term impact. atamanchemicals.com

Persistence: Studies have shown that while some benzothiazoles can be microbially degraded, others, like 2-(Methylthio)benzothiazole, are more stable under aerobic conditions. d-nb.info The degradation of MBS can lead to the formation of other persistent compounds, such as 2-mercaptobenzothiazole (MBT). atamanchemicals.com The hydrolytic degradation of MBS to MBT is a key concern, as MBT itself shows resistance to biodegradation in sediments. evitachem.com

Mobility: The mobility of a substance refers to its ability to move through soil and water. Polar organic chemicals, which have a low tendency to adsorb to soil and sediment, are considered mobile. umweltbundesamt.de This mobility allows them to travel long distances in aquatic environments and potentially contaminate groundwater. umweltbundesamt.de The detection of various benzothiazoles in water bodies suggests their mobility in the environment. nih.gov

Toxicity: this compound is classified as toxic to aquatic life with long-lasting effects. echemi.comguidechem.com It can cause skin and eye irritation, and may cause an allergic skin reaction. echemi.comguidechem.com The ecotoxicity of benzothiazoles is a significant concern, with some derivatives showing low-effect concentrations in the microgram-per-liter range for fish and invertebrates. evitachem.com

| Compound | Persistence | Mobility | Toxicity |

|---|---|---|---|

| This compound (MBS) | Degrades to persistent compounds like MBT. atamanchemicals.comevitachem.com | Implied by detection in aquatic environments. nih.gov | Toxic to aquatic life with long-lasting effects. echemi.comguidechem.com Causes skin and eye irritation. echemi.comguidechem.com |

| 2-Mercaptobenzothiazole (MBT) | Resists biodegradation in sediments. evitachem.com Toxic effects on microorganisms have been studied. kuleuven.be | Data not explicitly found. | Toxic effects on microorganisms attributed to metal chelating properties and interference with enzymes. kuleuven.be |

| 2-(Methylthio)benzothiazole | Stable under aerobic conditions. d-nb.info | Data not explicitly found. | Data not explicitly found. |

Strategies and Research for Environmental Impact Mitigation

Given the environmental concerns associated with this compound and its degradation products, research has focused on strategies to mitigate its impact. These strategies primarily revolve around degradation and removal from contaminated environments.

Biodegradation: Biological treatment methods have been explored for the degradation of benzothiazoles. kuleuven.be Aerobic mixed cultures have demonstrated the ability to use some benzothiazoles as a source of carbon, nitrogen, and energy. d-nb.info However, the effectiveness of these methods can be limited by the recalcitrant nature of some of these compounds. nih.gov For instance, while benzothiazole and hydroxybenzothiazole can be microbially degraded, methylthiobenzothiazole is more stable. d-nb.info Research has also shown that constructed wetlands can be more effective than conventional wastewater treatment plants in removing benzothiazoles, with removal efficiencies reaching up to 90%. researchgate.net This enhanced removal is attributed to a combination of biodegradation, photodegradation, and plant uptake. researchgate.net

Advanced Oxidation Processes (AOPs): Advanced Oxidation Processes (AOPs) are a promising technology for degrading persistent organic pollutants like benzothiazoles. nih.govresearchgate.net These processes generate highly reactive radicals, such as sulfate (B86663) and hydroxyl radicals, that can break down complex organic molecules. researchgate.net Studies have shown that thermally activated persulfate can effectively degrade benzothiazole in aqueous solutions. nih.govresearchgate.net The degradation rate is influenced by factors such as the initial concentrations of the pollutant and the oxidant, as well as the pH of the solution. nih.govresearchgate.net

Microbial Electrolysis Cells (MECs): Microbial Electrolysis Cells (MECs) represent an innovative approach for the degradation of benzothiazoles. nih.gov In an MEC, microorganisms catalyze the oxidation of organic compounds, and an external voltage is applied to enhance the degradation process. nih.gov Research has demonstrated that an up-flow internal circulation microbial electrolysis reactor can effectively degrade benzothiazole, achieving high removal efficiencies for both the compound and the chemical oxygen demand (COD). nih.gov This method has been shown to break down benzothiazole into less toxic intermediates. nih.gov

Analytical Monitoring: Effective mitigation strategies rely on accurate and sensitive analytical methods to detect and quantify these compounds in environmental samples. Gas chromatography with a flame photometric detector (GC-FPD) has been successfully used to determine the concentration of 2-(4-Morpholinyl)benzothiazole in street dust and river sediments. nih.gov More recently, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has been employed for the selective determination of benzothiazole derivatives in complex matrices like water, fish, and dust. nih.gov

Advanced Spectroscopic and Characterization Techniques in 2 Morpholinothio Benzothiazole Research

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups within the 2-(Morpholinothio)benzothiazole (MBS) molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained.

Key characteristic absorption bands in the FTIR spectrum of MBS help confirm its structure. The benzothiazole (B30560) ring exhibits characteristic vibrations, while the morpholine (B109124) group and the sulfur-nitrogen bond also show distinct peaks. researchgate.net For instance, the C=N stretching vibration within the benzothiazole moiety is a significant feature. researchgate.net Studies on related benzothiazole compounds, such as 2-mercaptobenzothiazole (B37678) (MBT), provide a basis for assigning the vibrational modes of MBS. nih.gov The analysis of these spectra is often supported by computational methods, like Density Functional Theory (DFT), to achieve more precise assignments of the vibrational frequencies. researchgate.netiosrjournals.org

A typical FTIR analysis of a benzothiazole derivative would show:

C-H stretching vibrations: Aromatic C-H stretches from the benzothiazole ring typically appear in the 3100-3000 cm⁻¹ region. iosrjournals.org

C=N and C=C stretching vibrations: These are characteristic of the benzothiazole ring structure and are found in the fingerprint region of the spectrum. researchgate.net

C-S stretching vibrations: These vibrations are also integral to the benzothiazole ring system.

Morpholine group vibrations: The C-O-C and C-N stretching vibrations of the morpholine ring will have characteristic absorptions.

FTIR is not only used for initial identification but also to study the degradation of MBS. Changes in the spectrum, such as the appearance of new peaks or the disappearance of existing ones, can indicate chemical transformations, such as oxidation or hydrolysis. atamanchemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and for confirming its purity. atamanchemicals.com Both ¹H NMR and ¹³C NMR are routinely employed.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For MBS, the ¹H NMR spectrum will show distinct signals for the protons on the benzothiazole ring and the morpholine ring. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR (Carbon-13 NMR): This method provides a spectrum of the carbon skeleton of the molecule. Each unique carbon atom in MBS will produce a distinct signal, allowing for the confirmation of the carbon framework. ChemicalBook provides reference spectra for both ¹H and ¹³C NMR of this compound. chemicalbook.comchemicalbook.com

NMR is highly sensitive to the chemical environment, making it excellent for identifying impurities and degradation products. Any alteration to the molecular structure of MBS will result in changes to the NMR spectrum, such as shifts in peak positions or the appearance of new signals.